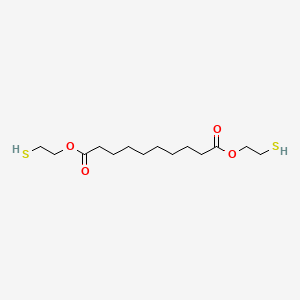

Decanedioic acid, bis(2-mercaptoethyl) ester

Description

Decanedioic acid, bis(2-ethylhexyl) ester (CAS 122-62-3), also known as sebacic acid bis(2-ethylhexyl) ester, is a diester derived from decanedioic acid (sebacic acid) and 2-ethylhexanol. Its molecular formula is C₂₆H₅₀O₄, with a molecular weight of 426.67 g/mol . This compound is characterized by its long aliphatic chain and branched ester groups, contributing to its applications in polymer plasticization, antimicrobial formulations, and natural product extracts. It is frequently identified in phytochemical studies due to its presence in plant extracts, such as Asplenium species, sea cucumbers, and Salvadora persica .

Key properties include:

- Viscosity: Decreases with increasing temperature, ranging from 0.01455 Pa·s at 303.10 K to 0.00266 Pa·s at 373.15 K .

- Boiling Point: Estimated between 485.20–529.20 K under varying pressures .

- Pharmacological Activity: Exhibits antimicrobial properties against pathogens like Verticillium dahliae and Staphylococcus aureus .

Properties

CAS No. |

60642-69-5 |

|---|---|

Molecular Formula |

C14H26O4S2 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

bis(2-sulfanylethyl) decanedioate |

InChI |

InChI=1S/C14H26O4S2/c15-13(17-9-11-19)7-5-3-1-2-4-6-8-14(16)18-10-12-20/h19-20H,1-12H2 |

InChI Key |

ZQYBCMFYQIVHKA-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(=O)OCCS)CCCC(=O)OCCS |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H26O4S2 |

| Molecular Weight | 322.5 g/mol |

| CAS Number | 60642-69-5 |

| Synonyms | Bis(2-mercaptoethyl) sebacate; bis(2-sulfanylethyl) decanedioate |

| Functional Groups | Two ester groups, two thiol (-SH) groups |

| Physical State | Typically a viscous liquid or solid depending on purity |

| Key Functionalities | Esterification sites and mercapto (thiol) groups |

Preparation Methods

Esterification of Decanedioic Acid with 2-Mercaptoethanol

The primary synthetic route for decanedioic acid, bis(2-mercaptoethyl) ester is the esterification reaction between decanedioic acid and 2-mercaptoethanol. This reaction typically proceeds under acidic catalysis and reflux conditions.

Reaction Scheme

$$

\text{Decanedioic acid} + 2 \times \text{2-mercaptoethanol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{this compound} + 2 \times H_2O

$$

Reaction Conditions

- Catalysts: Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used to catalyze the esterification.

- Solvent: Often carried out in an inert solvent or neat conditions.

- Temperature: Reflux temperature (approximately 100–130 °C depending on solvent).

- Reaction Time: Several hours (typically 4–12 hours) to ensure complete esterification.

- Purification: The product is purified by distillation under reduced pressure or recrystallization to remove unreacted starting materials and side products.

Yield and Purity

- Yields typically range from 70% to 90% depending on reaction optimization.

- Purity is confirmed by chromatographic techniques (HPLC, GC) and spectroscopic methods (¹H NMR, ¹³C NMR, FTIR).

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to enhance reaction efficiency and scalability.

- Advantages: Improved heat and mass transfer, better control of reaction parameters, and higher throughput.

- Catalysts: Advanced acid catalysts or solid acid resins may be used to facilitate continuous esterification.

- Process: Continuous feeding of decanedioic acid and 2-mercaptoethanol with catalyst under controlled temperature and pressure.

- Outcome: Higher purity and consistent product quality with reduced reaction times.

Alternative Synthetic Routes

- Carbodiimide-Mediated Coupling: Using carbodiimide reagents (e.g., DCC - dicyclohexylcarbodiimide) to activate the acid group for ester formation with 2-mercaptoethanol under mild conditions.

- Advantages: Avoids harsh acidic conditions, suitable for sensitive substrates.

- Limitations: More expensive reagents and requires removal of urea byproducts.

Chemical Reaction Analysis Related to Preparation

| Reaction Type | Reagents/Conditions | Products/Notes |

|---|---|---|

| Esterification | Decanedioic acid + 2-mercaptoethanol + acid catalyst (H₂SO₄ or p-TsOH), reflux | This compound + water |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid, KMnO₄ | Sulfoxides, sulfones (oxidation of thiol groups) |

| Reduction | LiAlH₄, NaBH₄ | Thiols or reduced sulfur species |

| Substitution | Amines, alcohols, thiols under acidic/basic conditions | Substituted esters or thiol derivatives |

Data Table: Typical Reaction Parameters for Esterification

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ or p-TsOH (0.1–1.0 equiv) | Acid catalyst quantity affects rate |

| Temperature | 100–130 °C (reflux) | Depends on solvent boiling point |

| Reaction Time | 4–12 hours | Longer times increase conversion |

| Molar Ratio (Acid:Alcohol) | 1:2 or slight excess of 2-mercaptoethanol | Ensures complete esterification |

| Solvent | Toluene, benzene, or solvent-free | Solvent choice impacts reaction kinetics |

| Purification Method | Vacuum distillation or recrystallization | Removes unreacted materials and byproducts |

Purity Validation and Characterization

- Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to assess purity and monitor reaction progress.

- Spectroscopy:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm ester formation and thiol presence.

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies ester carbonyl (C=O) and thiol (-SH) functional groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

- Melting Point / Boiling Point: Physical property data consistent with literature values.

Summary of Research Findings on Preparation

- The esterification of decanedioic acid with 2-mercaptoethanol under acidic reflux is the most established and widely used method for synthesizing this compound.

- Industrial methods favor continuous flow processes with optimized catalysts to improve yield and scalability.

- Alternative coupling methods using carbodiimide reagents provide milder conditions but are less common due to cost considerations.

- Purification and characterization techniques ensure high purity and confirm the chemical structure essential for subsequent applications.

- The presence of thiol groups allows further chemical modifications, including oxidation and substitution reactions, expanding the compound’s utility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Decanedioic acid, bis(2-mercaptoethyl) ester can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, reduced sulfur species.

Substitution: Various substituted esters or thiol derivatives.

Scientific Research Applications

Materials Science

Decanedioic acid, bis(2-mercaptoethyl) ester is utilized in the development of polymeric materials. Its ability to form cross-linked structures enhances the mechanical properties of polymers.

- Polymer Cross-Linking : The compound serves as a cross-linking agent in the synthesis of polyurethane and epoxy resins, improving durability and thermal stability.

| Application | Description |

|---|---|

| Cross-Linking Agent | Enhances mechanical strength and thermal stability of polymers. |

| Plasticizers | Improves flexibility and processability of plastic materials. |

Pharmaceutical Industry

In pharmaceuticals, this compound is explored for its potential as a drug delivery system.

- Drug Delivery Systems : The compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Environmental Chemistry

The compound's mercapto groups allow it to act as a chelating agent for heavy metals, making it useful in environmental remediation.

- Heavy Metal Removal : It can bind to toxic metals such as lead and cadmium, facilitating their removal from contaminated water sources.

Case Study 1: Polymer Enhancement

A study conducted on the use of this compound in polyurethane formulations demonstrated significant improvements in tensile strength and elongation at break compared to traditional formulations. The enhanced properties were attributed to the effective cross-linking facilitated by the diester.

Case Study 2: Drug Delivery Research

In a pharmaceutical application, researchers encapsulated a poorly soluble anti-cancer drug within nanoparticles formed using this compound. The study showed an increase in drug release rates and improved cellular uptake in vitro, highlighting its potential as a drug carrier.

Mechanism of Action

The mechanism of action of decanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with molecular targets through its ester and thiol groups. These functional groups can form covalent bonds with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Hexanedioic Acid, Bis(2-Ethylhexyl) Ester

- Molecular Formula : C₂₂H₄₂O₄

- Molecular Weight : 386.57 g/mol

- Key Differences :

Decanedioic Acid, Dibutyl Ester

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 314.46 g/mol

- Key Differences: Linear butyl ester groups (vs. branched 2-ethylhexyl groups). Lower molecular weight results in higher volatility.

Decanedioic Acid, Bis(2-Butoxyethyl) Ester

- Molecular Formula : C₂₂H₄₂O₆

- Molecular Weight : 402.57 g/mol

- Key Differences: Ether-ester hybrid structure (2-butoxyethyl groups).

Mercaptoacetic Acid Esters (e.g., 2-Ethylhexyl Mercaptoacetate)

- Key Differences :

Comparative Data Table

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Bis(2-ethylhexyl) ester demonstrates broad-spectrum activity, inhibiting Verticillium dahliae and bacterial pathogens , whereas mercaptoacetic acid esters are more specialized for metal analysis .

- Thermal Stability : Bis(2-ethylhexyl) ester’s viscosity-temperature profile makes it suitable for high-temperature applications, outperforming linear esters like dibutyl derivatives .

- Natural Occurrence : Bis(2-ethylhexyl) ester is abundant in Salvadora persica (13.6% in pear extracts) , whereas shorter-chain analogs (e.g., hexanedioic acid esters) are synthetic or less common in nature.

Biological Activity

Decanedioic acid, bis(2-mercaptoethyl) ester, also known as bis(2-mercaptoethyl) decanedioate, is a compound of interest due to its potential biological activities and applications in various fields, including biomedicine and materials science. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a diester formed from decanedioic acid and 2-mercaptoethyl alcohol. Its chemical formula is CHOS, and it features two thioether linkages which contribute to its unique properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Effects : Studies have reported its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial formulations.

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antioxidant Activity

A study assessing the antioxidant capacity of various compounds found that esters with mercapto groups exhibited enhanced radical scavenging ability. The DPPH radical scavenging assay indicated that this compound had a significant capacity to neutralize free radicals, which is essential in preventing cellular damage caused by oxidative stress .

Antimicrobial Activity

In vitro tests demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured against standard bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

This suggests its potential use as an antimicrobial agent in pharmaceutical applications .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and AGS) revealed that this compound induced apoptosis in a concentration-dependent manner. The IC values for HeLa cells were approximately 15 µM after 48 hours of exposure, indicating a promising avenue for cancer treatment .

Case Study 1: Antioxidant Application

In a comparative study of various antioxidants, this compound was evaluated for its protective effects against oxidative damage in human fibroblast cells. The results indicated that the compound significantly reduced markers of oxidative stress compared to control groups .

Case Study 2: Antimicrobial Formulation

A formulation containing this compound was tested for its efficacy in wound healing applications. The results showed that the formulation not only inhibited bacterial growth but also promoted fibroblast proliferation in vitro, suggesting its dual role as an antimicrobial and regenerative agent .

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for decanedioic acid derivatives?

- Methodological Answer : Apply systematic data quality assessment (DQA) criteria: verify test substance purity (≥95% by GC), validate assay conditions (e.g., pH, temperature), and ensure proper controls. For example, discrepancies in antimicrobial studies may arise from uncharacterized mixtures or lack of positive controls, as noted in EPA data reviews . Meta-analyses of structure-activity relationships (SAR) across analogs (e.g., 2-ethylhexyl vs. mercaptoethyl esters) can clarify mechanistic trends .

Q. How does the thiol functional group influence the compound’s role in stabilizing metal nanoparticles (NPs) during synthesis?

- Methodological Answer : Use the compound as a capping agent in NP synthesis (e.g., Au or Cu NPs via reduction methods). Characterize NP size/shape via TEM and surface functionalization via XPS or Raman spectroscopy. Compare stabilization efficiency with non-thiolated analogs (e.g., bis(2-ethylhexyl) esters) to isolate the role of thiol groups in preventing aggregation .

Methodological Considerations Table

| Research Focus | Key Techniques | Critical Parameters to Monitor |

|---|---|---|

| Synthesis & Purity | GC/HPLC, NMR, FTIR, MS | Reaction yield, thiol oxidation byproducts |

| Metal Chelation | UV-Vis, Cyclic Voltammetry, XAS | pH, ionic strength, metal-ligand stoichiometry |

| Antioxidant Activity | DPPH/ABTS, TBARS, ROS assays | Cell viability, ROS quantification limits |

| Computational Modeling | DFT, MD simulations | Solvent models, force field accuracy |

| Nanoparticle Synthesis | TEM, XPS, Dynamic Light Scattering (DLS) | NP polydispersity, thiol binding efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.